molecular formula C16H20N2O B2400360 N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide CAS No. 2034233-11-7

N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide

Cat. No. B2400360
CAS RN: 2034233-11-7
M. Wt: 256.349
InChI Key: ACUJIWWDBKPADP-UHFFFAOYSA-N
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Description

N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide is a chemical compound that belongs to the class of compounds known as pyridines. It is a synthetic compound that has been developed for its potential use in scientific research. This compound has been found to have a range of biochemical and physiological effects, and its mechanism of action has been studied extensively.

Scientific Research Applications

Synthetic Methods and Chemical Properties

Phosphine-Catalyzed Annulations for Cyclohexenes Synthesis

A study by Tran and Kwon (2007) demonstrates the use of phosphine-catalyzed [4 + 2] annulations, highlighting a synthetic method that efficiently produces cyclohexenes. This method is relevant for generating compounds with structural similarities to "N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide," showcasing the compound's potential as a precursor or analog in synthetic organic chemistry (Tran & Kwon, 2007).

Biological Activities and Applications

Anticonvulsant Activity and Molecular Structure Analysis

Jackson et al. (2012) discuss the anticonvulsant activity of cyclohexenone derivatives, providing insight into the structural activity relationship (SAR) of compounds similar to "N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide." The study suggests a link between the molecular structure of cyclohexenone derivatives and their biological activities, contributing to the understanding of how modifications in chemical structures can influence therapeutic potential (Jackson et al., 2012).

Antitumor and Antimicrobial Activities of Enaminones

Riyadh (2011) synthesized novel N-arylpyrazole-containing enaminones, assessing their antitumor and antimicrobial activities. This research provides evidence of the biological efficacy of structurally complex enaminones, which are chemically related to "N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide," in combating various diseases. The study showcases the compound's relevance in developing therapeutic agents with potential antitumor and antimicrobial properties (Riyadh, 2011).

properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]cyclohex-3-ene-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c19-16(14-4-2-1-3-5-14)18-10-12-8-15(11-17-9-12)13-6-7-13/h1-2,8-9,11,13-14H,3-7,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACUJIWWDBKPADP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NCC2=CC(=CN=C2)C3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((5-cyclopropylpyridin-3-yl)methyl)cyclohex-3-enecarboxamide

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